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molecular formula C10H16O4 B8573373 2-Cyclopentyl-3-ethoxy-3-oxopropanoic acid

2-Cyclopentyl-3-ethoxy-3-oxopropanoic acid

Cat. No. B8573373
M. Wt: 200.23 g/mol
InChI Key: DEILPHAKPLECAF-UHFFFAOYSA-N
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Patent
US08361998B2

Procedure details

KOH (3.42 g, 61.0 mmol) in water (10 mL) was slowly added (over 1 h) to diethyl 2-cyclopentylmalonate (12.12 g, 53.09 mmol) in ethanol (30 mL) at 0° C. The resultant mixture was stirred at 0° C. for 2 h and at rt over night. The mixture was freezing-dried, and the residue partitioned between Et2O and water. The aqueous layer was washed with Et2O. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under reduce pressure to recover unreacted diethyl cyclopentylmalonate (1.94 g, 8.5 mmol). The aqueous layer was cooled to −10° C. and the pH was adjusted to 1 using HCl (conc.). The water layer was extracted with Et2O (6×50 mL), dried (MgSO4) and concentrated under reduce pressure to give the title compound (10.2 g, 96%). The obtained crude product was used without further purification. 1H NMR (400 MHz, CDCl3) δ 1.21-1.38, 1.47-1.75, 1.76-1.97, 2.37-2.55, 3.24, 4.14-4.31. Total no of protons: 15.
Name
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
12.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1([CH:8]([C:14]([O:16]CC)=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1.Cl>O.C(O)C>[CH:3]1([CH:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:14]([OH:16])=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12.12 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.94 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was freezing-dried
CUSTOM
Type
CUSTOM
Details
the residue partitioned between Et2O and water
WASH
Type
WASH
Details
The aqueous layer was washed with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with Et2O (6×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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